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molecular formula C14H16N2O5 B8729401 (2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid CAS No. 400769-77-9

(2S,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid

Cat. No. B8729401
M. Wt: 292.29 g/mol
InChI Key: RMLYXMMBIZLGAQ-YGRLFVJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390909B2

Procedure details

0.13 g (0.38 mmol) of 4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt was dissolved in 5 ml of aqueous 28% ammonia, to which 0.09 g of 5% rhodium carbon was added, for reaction at ambient temperature and a hydrogen pressure of 7.5 atmospheres. 14 hours later, the catalyst was filtered off, and the resulting solution was concentrated to dryness, to obtain a mixture of 0.075 g (0.23 mmol) of the ammonium salt of (2S, 4S)/(2R, 4R)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin) and 0.036 g (0.11 mmol) of the ammonium salt of (2S, 4R)/(2R, 4S)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin).
Name
4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ammonium salt
Quantity
0.075 g
Type
reactant
Reaction Step Three
[Compound]
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ammonium salt
Quantity
0.036 g
Type
reactant
Reaction Step Three
[Compound]
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH4+].[OH:2][C:3]([CH2:14][C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[NH:17][CH:16]=1)([C:11]([O-:13])=[O:12])[CH2:4][C:5](=[N:9]O)[C:6]([O-:8])=[O:7].[NH4+].[H][H].O[C@@](CC1C2C(=CC=CC=2)NC=1)(C(O)=O)C[C@@H](N)C(O)=O.O[C@](CC1C2C(=CC=CC=2)NC=1)(C(O)=O)C[C@@H](N)C(O)=O>N.[C].[Rh]>[OH:2][C:3]([CH2:14][C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[NH:17][CH:16]=1)([C:11]([OH:13])=[O:12])[CH2:4][CH:5]([NH2:9])[C:6]([OH:8])=[O:7] |f:0.1.2,7.8|

Inputs

Step One
Name
4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt
Quantity
0.13 g
Type
reactant
Smiles
[NH4+].OC(CC(C(=O)[O-])=NO)(C(=O)[O-])CC1=CNC2=CC=CC=C12.[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
0.09 g
Type
catalyst
Smiles
[C].[Rh]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
ammonium salt
Quantity
0.075 g
Type
reactant
Smiles
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4S
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@](C[C@H](C(=O)O)N)(C(=O)O)CC1=CNC2=CC=CC=C12
Name
ammonium salt
Quantity
0.036 g
Type
reactant
Smiles
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4R
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@](C[C@H](C(=O)O)N)(C(=O)O)CC1=CNC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, for reaction at ambient temperature
FILTRATION
Type
FILTRATION
Details
14 hours later, the catalyst was filtered off
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Name
Type
Smiles
OC(CC(C(=O)O)N)(C(=O)O)CC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07390909B2

Procedure details

0.13 g (0.38 mmol) of 4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt was dissolved in 5 ml of aqueous 28% ammonia, to which 0.09 g of 5% rhodium carbon was added, for reaction at ambient temperature and a hydrogen pressure of 7.5 atmospheres. 14 hours later, the catalyst was filtered off, and the resulting solution was concentrated to dryness, to obtain a mixture of 0.075 g (0.23 mmol) of the ammonium salt of (2S, 4S)/(2R, 4R)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin) and 0.036 g (0.11 mmol) of the ammonium salt of (2S, 4R)/(2R, 4S)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin).
Name
4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ammonium salt
Quantity
0.075 g
Type
reactant
Reaction Step Three
[Compound]
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ammonium salt
Quantity
0.036 g
Type
reactant
Reaction Step Three
[Compound]
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH4+].[OH:2][C:3]([CH2:14][C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[NH:17][CH:16]=1)([C:11]([O-:13])=[O:12])[CH2:4][C:5](=[N:9]O)[C:6]([O-:8])=[O:7].[NH4+].[H][H].O[C@@](CC1C2C(=CC=CC=2)NC=1)(C(O)=O)C[C@@H](N)C(O)=O.O[C@](CC1C2C(=CC=CC=2)NC=1)(C(O)=O)C[C@@H](N)C(O)=O>N.[C].[Rh]>[OH:2][C:3]([CH2:14][C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[NH:17][CH:16]=1)([C:11]([OH:13])=[O:12])[CH2:4][CH:5]([NH2:9])[C:6]([OH:8])=[O:7] |f:0.1.2,7.8|

Inputs

Step One
Name
4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt
Quantity
0.13 g
Type
reactant
Smiles
[NH4+].OC(CC(C(=O)[O-])=NO)(C(=O)[O-])CC1=CNC2=CC=CC=C12.[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
0.09 g
Type
catalyst
Smiles
[C].[Rh]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
ammonium salt
Quantity
0.075 g
Type
reactant
Smiles
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4S
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@](C[C@H](C(=O)O)N)(C(=O)O)CC1=CNC2=CC=CC=C12
Name
ammonium salt
Quantity
0.036 g
Type
reactant
Smiles
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4R
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@](C[C@H](C(=O)O)N)(C(=O)O)CC1=CNC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, for reaction at ambient temperature
FILTRATION
Type
FILTRATION
Details
14 hours later, the catalyst was filtered off
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Name
Type
Smiles
OC(CC(C(=O)O)N)(C(=O)O)CC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07390909B2

Procedure details

0.13 g (0.38 mmol) of 4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt was dissolved in 5 ml of aqueous 28% ammonia, to which 0.09 g of 5% rhodium carbon was added, for reaction at ambient temperature and a hydrogen pressure of 7.5 atmospheres. 14 hours later, the catalyst was filtered off, and the resulting solution was concentrated to dryness, to obtain a mixture of 0.075 g (0.23 mmol) of the ammonium salt of (2S, 4S)/(2R, 4R)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin) and 0.036 g (0.11 mmol) of the ammonium salt of (2S, 4R)/(2R, 4S)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin).
Name
4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ammonium salt
Quantity
0.075 g
Type
reactant
Reaction Step Three
[Compound]
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ammonium salt
Quantity
0.036 g
Type
reactant
Reaction Step Three
[Compound]
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH4+].[OH:2][C:3]([CH2:14][C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[NH:17][CH:16]=1)([C:11]([O-:13])=[O:12])[CH2:4][C:5](=[N:9]O)[C:6]([O-:8])=[O:7].[NH4+].[H][H].O[C@@](CC1C2C(=CC=CC=2)NC=1)(C(O)=O)C[C@@H](N)C(O)=O.O[C@](CC1C2C(=CC=CC=2)NC=1)(C(O)=O)C[C@@H](N)C(O)=O>N.[C].[Rh]>[OH:2][C:3]([CH2:14][C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[NH:17][CH:16]=1)([C:11]([OH:13])=[O:12])[CH2:4][CH:5]([NH2:9])[C:6]([OH:8])=[O:7] |f:0.1.2,7.8|

Inputs

Step One
Name
4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt
Quantity
0.13 g
Type
reactant
Smiles
[NH4+].OC(CC(C(=O)[O-])=NO)(C(=O)[O-])CC1=CNC2=CC=CC=C12.[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
0.09 g
Type
catalyst
Smiles
[C].[Rh]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
ammonium salt
Quantity
0.075 g
Type
reactant
Smiles
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4S
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@](C[C@H](C(=O)O)N)(C(=O)O)CC1=CNC2=CC=CC=C12
Name
ammonium salt
Quantity
0.036 g
Type
reactant
Smiles
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4R
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@](C[C@H](C(=O)O)N)(C(=O)O)CC1=CNC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, for reaction at ambient temperature
FILTRATION
Type
FILTRATION
Details
14 hours later, the catalyst was filtered off
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Name
Type
Smiles
OC(CC(C(=O)O)N)(C(=O)O)CC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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